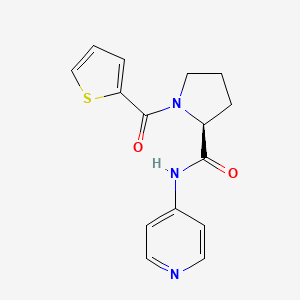![molecular formula C14H12N6O2S B7551494 N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)
N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide, also known as ATTA, is a novel compound that has gained significant attention in recent years due to its potential as a therapeutic agent. ATTA is a synthetic compound that belongs to the class of thiazole derivatives and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the expression of pro-inflammatory cytokines and to scavenge free radicals, which contributes to its anti-inflammatory and antioxidant properties. Additionally, it has been found to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects
N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which contributes to its antioxidant properties. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 and to reduce the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
実験室実験の利点と制限
N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, it has been found to exhibit a wide range of pharmacological activities, which makes it useful for studying a variety of biological processes. However, there are also some limitations to using N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide. One area of research could focus on the development of new synthetic methods for producing N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide, which could lead to more efficient and cost-effective production of the compound. Additionally, further studies could be conducted to better understand the mechanisms of action of N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide, which could lead to the development of new therapeutic applications. Finally, studies could be conducted to investigate the potential toxicological effects of N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide, which would be important for determining its safety for use in humans.
合成法
N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-aminoacetophenone with thiosemicarbazide to form 4-acetylthiosemicarbazide. This compound is then reacted with 2-bromoacetophenone to form the intermediate product, which is further reacted with sodium azide to form the final product, N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide.
科学的研究の応用
N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide has been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S/c1-9(21)12-7-23-14(16-12)17-13(22)6-10-2-4-11(5-3-10)20-8-15-18-19-20/h2-5,7-8H,6H2,1H3,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWDLDJHVLCUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B7551435.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B7551447.png)
![N-[1-cyclopentyl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7551455.png)

![3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide](/img/structure/B7551464.png)
![N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7551477.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7551484.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea](/img/structure/B7551514.png)
![[2-[4-[1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7551519.png)
![N-[3-[[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]carbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551526.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide](/img/structure/B7551530.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551535.png)
![4-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B7551536.png)